2-Chloro-N-[1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide
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Overview
Description
2-Chloro-N-[1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide is an organic compound characterized by the presence of chloro, trifluoromethyl, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-(trifluoromethyl)benzaldehyde and N-methylacetamide.
Step 1 Formation of Intermediate: The first step involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with an appropriate Grignard reagent to form the corresponding alcohol intermediate.
Step 2 Chlorination: The alcohol intermediate is then chlorinated using thionyl chloride or phosphorus trichloride to introduce the chloro group.
Step 3 Amide Formation: The final step involves the reaction of the chlorinated intermediate with N-methylacetamide under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include oxidized derivatives such as carboxylic acids.
Reduction: Products include reduced derivatives such as alcohols or amines.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-N-[1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of chloro and trifluoromethyl groups on biological activity. It can serve as a model compound in structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industrial applications, the compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl]acetamide: Lacks the N-methyl group.
2-Chloro-N-[1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl]-N-ethylacetamide: Contains an ethyl group instead of a methyl group.
2-Chloro-N-[1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl]-N-isopropylacetamide: Contains an isopropyl group instead of a methyl group.
Uniqueness
The presence of the N-methyl group in 2-Chloro-N-[1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide distinguishes it from similar compounds. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a unique compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2F3NO/c1-7(18(2)11(19)6-13)8-3-4-9(10(14)5-8)12(15,16)17/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXBWRLEYFDTTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N(C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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